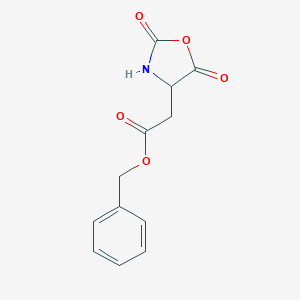

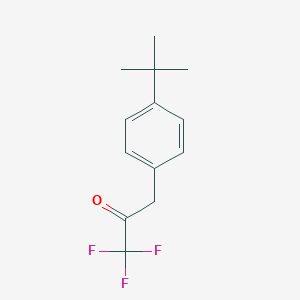

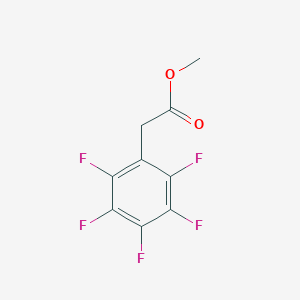

Methyl 2,3,4,5,6-pentafluorophenylacetate

Descripción general

Descripción

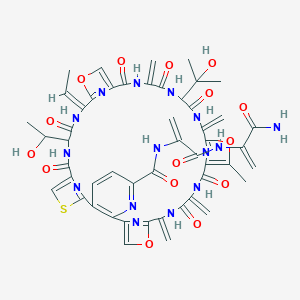

Methyl 2,3,4,5,6-pentafluorophenylacetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are derived from carboxylic acids and an alcohol. In this case, the ester is formed from pentafluorophenylacetic acid and methanol. The presence of multiple fluorine atoms on the aromatic ring significantly alters the chemical and physical properties of the compound compared to its non-fluorinated analogs.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of dimethyl 4-methyl-6-perfluoroalkylisophthalates involves a reaction between methyl propynoate and acetylmethylenetriphenylphosphorane, followed by an intramolecular Wittig reaction to introduce the perfluoroalkyl group . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For example, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated using X-ray crystallography, revealing the presence of weak intermolecular interactions that contribute to the crystal packing . Theoretical calculations, such as density functional theory (DFT), are also employed to understand the molecular and chemical properties, as seen in the study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution, cyclization, and Diels-Alder reactions. For instance, the thermal cyclization of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester leads to the formation of chromene derivatives . Additionally, the pyrolysis of 4-methyl-tetrafluorophenyl prop-2-enyl ether results in intra-molecular Diels-Alder adducts, demonstrating the reactivity of such compounds under thermal conditions .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds significantly affects their physical and chemical properties. For example, fluorinated polymers exhibit higher gas permeabilities compared to their non-fluorinated counterparts, which is advantageous for applications such as gas separation . The presence of fluorine also influences the electronic properties of the compounds, as evidenced by the analysis of hyperpolarizability and molecular electrostatic potential (MEP) in studies of fluorinated esters .

Aplicaciones Científicas De Investigación

Chemical Reaction Kinetics and Product Structure

- The reaction kinetics and product structure involving 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA), a related compound, were explored, showing formation of dimers and oligomers through slow processes (Gierczyk et al., 2006).

Synthesis Methodologies

- A novel method for synthesizing 2,3,4,5-tetrafluorophenol from related compounds demonstrates the diverse synthetic applications of such chemicals (Tretyakov et al., 2021).

Lipase-Catalyzed Transesterification

- Research shows the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol via lipase-catalyzed transesterification, illustrating the compound's potential in producing specific chiral molecules (Sakai et al., 2000).

Synthesis of Novel Fluorinated Polymers

- Fluorinated monomers like 2,3,4,5,6-pentafluorostyrene have been polymerized in water, demonstrating the compound's utility in creating new fluorinated polymers (Çınar et al., 2005).

N-F Reagent Synthesis

- A study on synthesizing a more reactive electrophilic N-F reagent than Selectfluor, using compounds like pentafluorophenyl, highlights the compound's role in developing new chemical reagents (Pereira et al., 2016).

Janus Face Motif in Medicinal Chemistry

- The synthesis of monoalkylated derivatives of pentafluorocyclohexyl, starting from an aryl hydrogenation of pentafluorophenylacetate methyl ester, is significant in medicinal chemistry and bioactives discovery (Clark et al., 2021).

Thiol-Reactive Poly(meth)acrylates

- A novel class of thiol-reactive (meth)acrylate monomers was prepared using pentafluorophenyl groups, showing the compound's application in advanced polymer chemistry (Noy et al., 2015).

Molecular Geometry and Infrared Absorption Band Assignment

- Methylglyoxal studies, involving derivatization with compounds like pentafluorobenzyl hydroxylamine, show the application in analytical chemistry for determining molecular structures (Nemet et al., 2006).

Synthesis of C6F5-Substituted Amines

- Research demonstrates the synthesis of C6F5-substituted amines, where pentafluorophenyl groups play a critical role in generating quaternary carbon atoms (Dilman et al., 2006).

Safety And Hazards

Methyl 2,3,4,5,6-pentafluorophenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes . In case of contact with eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVCFIRVQLAKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393667 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,5,6-pentafluorophenylacetate | |

CAS RN |

145682-85-5 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.